N-(Cyclopropylsulfamoyl)cyclopropanamine is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of molecules that inhibit lysine-specific demethylase 1, an enzyme implicated in various biological processes, including gene regulation and cancer progression. The structural uniqueness of N-(Cyclopropylsulfamoyl)cyclopropanamine, characterized by the presence of cyclopropyl groups and a sulfamoyl moiety, positions it as a candidate for further pharmacological exploration.
N-(Cyclopropylsulfamoyl)cyclopropanamine can be classified under organic compounds, specifically within the categories of amines and sulfonamides. Its synthesis has been documented in patents that describe its potential as a therapeutic agent, particularly for conditions where lysine-specific demethylase 1 inhibition may be beneficial .
The synthesis of N-(Cyclopropylsulfamoyl)cyclopropanamine typically involves several key steps:
The molecular formula for N-(Cyclopropylsulfamoyl)cyclopropanamine is CHNOS, indicating the presence of two cyclopropane rings and a sulfamoyl group. The structure features:
N-(Cyclopropylsulfamoyl)cyclopropanamine can undergo various chemical reactions typical for amines and sulfonamides:
Understanding these reactions is essential for modifying the compound to enhance its pharmacological properties or reduce side effects .
The primary mechanism of action for N-(Cyclopropylsulfamoyl)cyclopropanamine involves inhibition of lysine-specific demethylase 1. This enzyme demethylates lysine residues on histones and non-histone proteins, playing a significant role in gene expression regulation. By inhibiting this enzyme, the compound may alter cellular pathways associated with cancer cell proliferation and differentiation, making it a candidate for cancer therapy .
Relevant data from similar compounds suggest that modifications in structure can significantly affect these properties .
N-(Cyclopropylsulfamoyl)cyclopropanamine holds promise in scientific research primarily within pharmacology and medicinal chemistry. Its potential applications include:
The ongoing research into such compounds highlights their significance in developing novel therapeutic strategies against complex diseases like cancer .
Transition-metal catalysis enables precise functionalization of preformed cyclopropane rings, particularly valuable for introducing complexity onto N-(Cyclopropylsulfamoyl)cyclopropanamine precursors. Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings stand out for their ability to construct carbon-carbon and carbon-heteroatom bonds on cyclopropane scaffolds with minimal ring strain perturbation. These reactions tolerate the strained cyclopropane ring while enabling selective modification at sulfamoyl nitrogen or cyclopropanamine carbon centers [1] [7].
A critical advancement involves the negishi coupling of halogenated cyclopropanamine derivatives with organozinc reagents under palladium catalysis. This method facilitates the introduction of aryl, heteroaryl, and alkenyl groups onto the cyclopropane ring, expanding molecular diversity for structure-activity relationship studies. Similarly, copper-catalyzed C-N coupling reactions efficiently link cyclopropanamine motifs with aryl halides or heteroaryl electrophiles, providing access to N-arylcyclopropylamine derivatives – privileged structures in medicinal chemistry [5] [7]. These protocols benefit from ligands like XPhos or Josiphos, which enhance catalyst stability and suppress β-hydride elimination side reactions.
Table 1: Transition Metal-Catalyzed Cross-Coupling Reactions for Cyclopropanamine Functionalization
Reaction Type | Catalyst System | Key Substrates | Products | Typical Yield Range |
---|---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄/ K₂CO₃ | Bromocyclopropane/ Arylboronic Acid | Arylcyclopropanamines | 65-85% |
Buchwald-Hartwig Amination | Pd₂(dba)₃/XPhos | Chlorocyclopropane/ Aniline | N-Arylcyclopropanamines | 70-92% |
Negishi Coupling | PdCl₂(dppf)/ ZnCl₂ | Iodocyclopropane/ Arylzinc Halide | Arylcyclopropanamines | 60-80% |
Cu-Mediated C-N Coupling | CuI/ L-Proline | Bromobenzene/ Cyclopropylamine | N-Phenylcyclopropanamine | 50-75% |
Radical-based synthetic strategies harness the inherent ring strain of cyclopropanes (approximately 27 kcal/mol) to drive thermodynamically favorable ring-forming reactions. The Kulinkovich reaction exemplifies this approach, where titanium(IV) alkoxides catalyze the conversion of Grignard reagents and nitriles into aminocyclopropanes via radical intermediates. This single-step transformation provides efficient access to 1,2-disubstituted cyclopropanamine cores prevalent in bioactive molecules [1] [3]. The reaction proceeds through a titanacyclopropane intermediate that undergoes radical addition to the nitrile carbon, followed by intramolecular ring closure.
Recent innovations exploit strain-release functionalization through radical addition to methylenecyclopropanes. Electron-deficient radicals (e.g., trifluoromethyl, malonyl) readily add across the strained C-C bond, generating stabilized cyclopropyl radicals that undergo subsequent polar transformations. This strategy enables the installation of functionalized cyclopropyl groups onto complex scaffolds under mild photoredox conditions. Additionally, cobalt-catalyzed cyclopropanations using diazo compounds and olefins provide stereoselective access to cyclopropane carboxylates, which serve as precursors to cyclopropanamines via Curtius rearrangement or Hofmann degradation [2] [5]. These radical-polar crossover mechanisms offer complementary approaches to traditional ionic cyclization methods, particularly for constructing sterically congested quaternary carbon centers within the cyclopropane ring.
Asymmetric organocatalysis addresses the critical challenge of stereoselective synthesis in cyclopropanamine chemistry, given the profound pharmacological implications of stereochemistry. Chiral phase-transfer catalysts (PTCs) derived from Cinchona alkaloids effectively control enantioselectivity during cyclopropanation of electron-deficient alkenes with sulfonium ylides. This Michael-initiated ring closure delivers N-protected cyclopropanamines with enantiomeric excesses exceeding 90% and provides access to both enantiomers through pseudoenantiomeric catalyst selection [1] [3].
The Kulinkovich-de Meijere reaction has been rendered enantioselective using C₂-symmetric chiral titanacycles. These catalysts, prepared from TADDOL or BINOL-derived diols and titanium(IV) isopropoxide, direct the formation of cyclopropylamines from Grignard reagents and nitriles with up to 95% ee. The catalytic cycle involves transmetalation to form a chiral titanacyclopropane, which undergoes stereocontrolled nitrile insertion and reductive elimination. Additionally, enamine catalysis enables the direct functionalization of cyclopropanamine derivatives at the α-position. Proline-derived catalysts facilitate asymmetric Mannich, aldol, and α-amination reactions on N-protected cyclopropanamines, introducing molecular complexity while preserving the integrity of the strained ring system [3]. These methodologies provide efficient routes to enantioenriched building blocks for the synthesis of stereodefined N-(Cyclopropylsulfamoyl)cyclopropanamine analogues.
Table 2: Organocatalytic Methods for Enantioenriched Cyclopropanamine Synthesis
Catalyst Class | Reaction Type | Key Features | ee Range | Application Example |
---|---|---|---|---|
Cinchona-Derived PTCs | Asymmetric Cyclopropanation | Sulfonium ylides, Michael acceptors | 85-95% | N-Boc-Protected Cyclopropanamines |
Chiral Titanacycles | Kulinkovich Reaction | Grignard reagents, nitriles | 75-95% | 2-Substituted Cyclopropylamines |
Proline-Derivatives | α-Functionalization | Aldol, Mannich, Amination of N-protected derivatives | 80-93% | α-Amino-Cyclopropanecarboxylates |
Thiourea-Organocatalysts | Desymmetrization | Kinetic resolution of racemic cyclopropanes | 90-99% | Chiral Cyclopropanamine Derivatives |
Biomimetic synthesis draws inspiration from enzymatic pathways to develop efficient, sustainable methods for constructing cyclopropane-containing architectures. Cytochrome P450 enzymes naturally catalyze cyclopropanation through carbenoid transfer to olefins, utilizing heme-iron porphyrin complexes to generate reactive metal-carbene intermediates from diazo precursors. Synthetic chemists have mimicked this approach using engineered porphyrin catalysts that facilitate enantioselective cyclopropane formation under mild conditions, providing access to cyclopropanamine precursors with high stereochemical fidelity [3] [8].
In nature, S-adenosylmethionine (SAM) serves as the methylene donor for enzymatic cyclopropanations, particularly in the biosynthesis of terpenoid natural products containing cyclopropane moieties. Biomimetic approaches replicate this methylene transfer using sulfoxonium or sulfonium ylides as synthetic equivalents of SAM. These ylides react with electron-deficient alkenes under transition-metal catalysis (Rh₂, Cu) to form cyclopropane carboxylates, which undergo subsequent transformation to cyclopropanamines. Additionally, flavin-dependent amine oxidases inspire catalytic systems for the oxidative cyclization of polyamines into cyclopropane-iminium species, which hydrolyze to cyclopropanamines. This oxidative cyclization strategy enables rapid assembly of cyclopropane rings from acyclic precursors under physiological conditions [3].
The mechanism-based inhibition of copper-containing amine oxidases by cyclopropylamine derivatives provides another dimension to biomimetic design. These enzymes undergo ring opening of the cyclopropyl moiety during catalytic turnover, generating reactive intermediates that covalently modify the active site. Synthetic chemists leverage this biochemical insight to design suicide substrates for targeted enzyme inhibition, while simultaneously developing synthetic methodologies that avoid this decomposition pathway during cyclopropanamine synthesis [8]. Understanding these natural processes guides the development of robust synthetic routes to N-(Cyclopropylsulfamoyl)cyclopropanamine derivatives with improved stability profiles.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: